molecular formula C10H7NO3 B3026570 7-Hydroxyquinoline-4-carboxylic acid CAS No. 1017969-32-2

7-Hydroxyquinoline-4-carboxylic acid

Cat. No. B3026570
CAS RN: 1017969-32-2
M. Wt: 189.17
InChI Key: FJKFEWHKAMIACS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 7-hydroxyquinoline derivatives has been explored through various methods. For instance, a rapid synthesis of 1,2,3,4-tetrahydro-7-hydroxyisoquinoline-3-carboxylic acid, a conformationally constrained tyrosine analogue, was achieved using the Pictet-Spengler reaction followed by catalytic dehalogenation . An improved synthesis of a related compound, (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, was described using a modified Pictet-Spengler reaction, yielding high optical purity and enantiomeric excess . These methods highlight the advancements in the synthesis of 7-hydroxyquinoline derivatives with high yield and purity.

Molecular Structure Analysis

The molecular structure of 7-hydroxyquinoline derivatives has been studied using various spectroscopic techniques. For example, the 1H NMR spectra of hetarylamides of 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid were analyzed to understand their spatial structure . Additionally, the absorption and fluorescence spectra of 7-Hydroxyquinoline (7HQ) in different polymeric matrices were investigated, revealing the influence of the matrices on the species of 7HQ and the excited state proton transfer effect .

Chemical Reactions Analysis

The chemical reactivity of 7-hydroxyquinoline derivatives has been explored in various contexts. For instance, the bromination of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid allylamide was studied, showing conventional addition of the halogen to the allyl double bond . Additionally, the photochemistry of a new photolabile protecting group for carboxylic acids based on 8-bromo-7-hydroxyquinoline (BHQ) was described, demonstrating its potential for multiphoton-induced photolysis in vivo .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7-hydroxyquinoline derivatives have been the subject of extensive research. The inhibitory activities of a set of nine 7-substituted-4-hydroxyquinoline-3-carboxylic acids against dehydrogenase enzymes and Ehrlich ascites tumor cells were analyzed, revealing insights into the quantitative structure-activity relationship for polar substituents . Moreover, the antibacterial activity of 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids was evaluated, with certain derivatives showing significant activities against Gram-positive and Gram-negative bacteria . These studies provide valuable information on the biological activities and potential applications of 7-hydroxyquinoline derivatives.

Scientific Research Applications

Photolabile Protecting Group

Brominated hydroxyquinoline, specifically 8-bromo-7-hydroxyquinoline (BHQ), has been developed as a photolabile protecting group for carboxylic acids. BHQ shows greater efficiency than other photolabile groups and is sensitive to multiphoton-induced photolysis, making it useful in vivo. It is beneficial for caging biological messengers due to its increased solubility and low fluorescence (Fedoryak & Dore, 2002).

Intramolecular Proton Transfer

7-Hydroxyquinoline-8-carboxylic acid undergoes excited-state intramolecular double proton transfer (ESIDPT), resulting in a quinolinone-like tautomer emission. This intrinsic proton relay system demonstrates significant properties in the electronic excited state, contributing to our understanding of molecular dynamics and proton transfer processes (Tang et al., 2011).

Antioxidative Effects

The structure and distribution of various 4-hydroxyquinoline derivatives, including those derived from 7-hydroxyquinoline-4-carboxylic acid, significantly influence their antioxidative effects. These compounds show potential as antioxidants, but their efficacy is highly dependent on their molecular structure and the environment in which they are used (Liu et al., 2002).

Electrochemical and Spectroelectrochemical Properties

Hydroxyquinoline carboxylic acids, including 8-hydroxyquinoline-7-carboxylic acid, exhibit unique electrochemical and spectroelectrochemical behaviors. Their oxidation mechanisms involve protonation and autodeprotonation reactions, important for understanding electron transfer in biosystems (Sokolová et al., 2015).

Spectroscopic Properties in Polymeric Matrices

The absorption and fluorescence spectra of 7-Hydroxyquinoline (7HQ) in various matrices, such as copolymers of methyl methacrylate (MMA) and methacrylic acid (MAA), reveal insights into the species of 7HQ and its excited-state proton transfer effect. The studies provide valuable information for applications in materials science and chemistry (Zhang et al., 2000).

Microwave-Irradiated Synthesis and Antimicrobial Activity

This compound derivatives have been synthesized using both conventional and microwave-irradiated methods. These compounds exhibit significant antimicrobial activity against a range of microorganisms, highlighting their potential in medical applications (Bhatt & Agrawal, 2010).

Radiochemiluminescence Applications

Carboxyquinolines, including 7-hydroxyquinoline derivatives, have been studied for their radiochemiluminescence properties. These reactions are promising for radiation dosimeters and analytical applications, demonstrating the versatile applications of these compounds in the field of analytical chemistry and radiation detection (Papadopoulos et al., 2000).

β-Cyclodextrin Inclusion Complexes

β-Cyclodextrin inclusion complexes of 4-hydroxyquinoline derivatives, including those derived from this compound, have shown varied antioxidative effects on free-radical-induced hemolysis. This research provides insights into the potential pharmaceutical applications of these compounds (Liu et al., 2003).

Photoinert Properties and Photodimerization

This compound, as a medical intermediate, exhibits photoinert properties for [2 + 2] photoaddition in solution. However, in certain coordination polymers, it can undergo photodimerization, an interesting aspect for materials science and photochemistry (Qin et al., 2012).

Safety and Hazards

While specific safety data for 7-Hydroxyquinoline-4-carboxylic acid was not found, general precautions for handling similar compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .

properties

IUPAC Name

7-hydroxyquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-6-1-2-7-8(10(13)14)3-4-11-9(7)5-6/h1-5,12H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKFEWHKAMIACS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2C=C1O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647608
Record name 7-Oxo-1,7-dihydroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1017969-32-2
Record name 7-Hydroxy-4-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017969-32-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Oxo-1,7-dihydroquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cooled (0° C.) solution of methyl 7-methoxyquinoline-4-carboxylate (378 mg, 1.74 mmol) in CH2Cl2, BBr3 (9 mL, excess) was added and the reaction mixture stirred and warmed to RT. After 4 days, the mixture was poured into ice and the yellow solid collected as the title compound.
Quantity
378 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Hydroxyquinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Hydroxyquinoline-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
7-Hydroxyquinoline-4-carboxylic acid
Reactant of Route 4
7-Hydroxyquinoline-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
7-Hydroxyquinoline-4-carboxylic acid
Reactant of Route 6
7-Hydroxyquinoline-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.